
1,4,4-Trimethylimidazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,4-Trimethylimidazolidine-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of sulfur and nitrogen atoms in its structure contributes to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,4-Trimethylimidazolidine-2-thione can be synthesized through various methods. One common approach involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,4,4-Trimethylimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in various substituted derivatives of this compound .
Scientific Research Applications
1,4,4-Trimethylimidazolidine-2-thione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics and antifungal agents.
Medicine: Research has shown that derivatives of this compound possess anticancer and anti-inflammatory activities, which could be explored for therapeutic purposes.
Industry: It is used in the production of pesticides and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 1,4,4-Trimethylimidazolidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes, such as cell division and metabolism, resulting in antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2-thione: This compound shares a similar core structure but lacks the additional methyl groups present in 1,4,4-Trimethylimidazolidine-2-thione.
Imidazole-2-thione: Another related compound with a similar sulfur-containing heterocyclic ring but different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its lipophilicity and may influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H12N2S |
|---|---|
Molecular Weight |
144.24 g/mol |
IUPAC Name |
1,4,4-trimethylimidazolidine-2-thione |
InChI |
InChI=1S/C6H12N2S/c1-6(2)4-8(3)5(9)7-6/h4H2,1-3H3,(H,7,9) |
InChI Key |
BGGQPKGGVDCTCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(=S)N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[(2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl)methoxy]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B15092096.png)
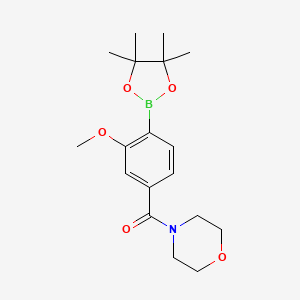
![2-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B15092112.png)

![5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride](/img/structure/B15092118.png)
![N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine](/img/structure/B15092122.png)

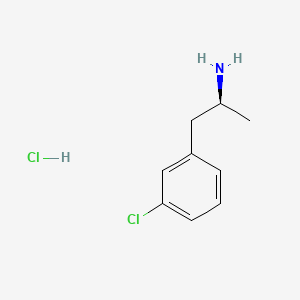
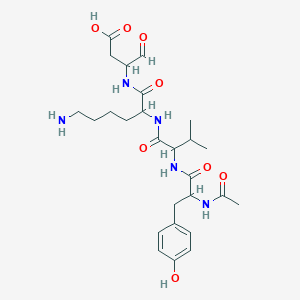
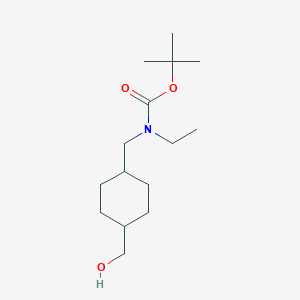
![2-{[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]methyl}oxirane](/img/structure/B15092138.png)
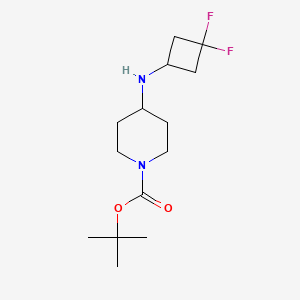
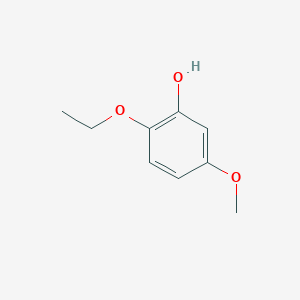
![1-(4'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B15092174.png)
